molecular formula C20H24Br2N2O B5008775 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]-2-propanol

Cat. No. B5008775
M. Wt: 468.2 g/mol
InChI Key: NMSFERQVNZXNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]-2-propanol, commonly known as BRD3731, is a novel small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. This compound has shown promising results in preclinical studies, and its unique chemical structure makes it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of BRD3731 involves the inhibition of a specific protein, known as bromodomain-containing protein 4 (BRD4). This protein plays a crucial role in regulating gene expression, and its overexpression has been linked to various diseases, including cancer and inflammatory disorders. By inhibiting BRD4, BRD3731 can block the expression of certain genes that are involved in disease progression, leading to a therapeutic effect.
Biochemical and Physiological Effects:
BRD3731 has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been shown to reduce inflammation and suppress the immune response in animal models of inflammatory diseases. Furthermore, it has been shown to inhibit viral replication in vitro, suggesting its potential use as an antiviral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRD3731 is its unique chemical structure, which makes it a valuable tool for drug discovery and development. Its ability to inhibit BRD4, a key regulator of gene expression, makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine its long-term safety and efficacy in humans.

Future Directions

There are several future directions for research on BRD3731. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to improved therapeutic outcomes. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans. Furthermore, its potential use in combination with other drugs, such as chemotherapy or immunotherapy, should be explored. Finally, its potential use in other diseases, such as neurological disorders and metabolic diseases, should be investigated.

Synthesis Methods

The synthesis of BRD3731 involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3,6-dibromo-9H-carbazole, which is reacted with 3-methylbutylamine to form an intermediate product. This intermediate is then reacted with 2-propanol to yield the final product, BRD3731. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.

Scientific Research Applications

BRD3731 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties, particularly in breast cancer and leukemia. Additionally, it has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Furthermore, it has been studied for its potential use in treating viral infections, such as HIV and hepatitis C.

properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(3-methylbutylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Br2N2O/c1-13(2)7-8-23-11-16(25)12-24-19-5-3-14(21)9-17(19)18-10-15(22)4-6-20(18)24/h3-6,9-10,13,16,23,25H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSFERQVNZXNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.